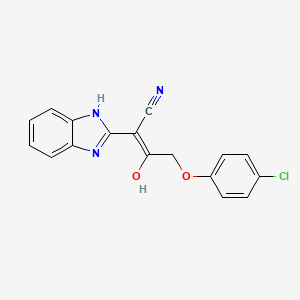![molecular formula C26H21NO5S2 B11674326 2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B11674326.png)
2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, oxo, and sulfanylidene groups
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves several steps. One common method includes the reaction of 4-ethoxyphenyl and 4-methoxyphenyl derivatives with thiazolidinone intermediates under specific conditions. The reaction typically requires the use of solvents like pyridine and catalysts such as sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Scientific Research Applications
2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
- 2-ETHOXY-4-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 2-ETHOXY-4-(2-(4-((4-METHYLBENZYL)OXY)BENZOYL)CARBOHYDRAZONOYL)PHENYL BENZOATE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H21NO5S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H21NO5S2/c1-3-31-22-15-17(9-14-21(22)32-25(29)18-7-5-4-6-8-18)16-23-24(28)27(26(33)34-23)19-10-12-20(30-2)13-11-19/h4-16H,3H2,1-2H3/b23-16+ |
InChI Key |
KWZXPGZMJDVJBV-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11674247.png)

![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide](/img/structure/B11674265.png)
![N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674279.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674287.png)

![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674300.png)
![[4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenyl] acetate](/img/structure/B11674304.png)
![2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11674311.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11674319.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11674322.png)
![(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11674332.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674334.png)
![Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate](/img/structure/B11674338.png)
